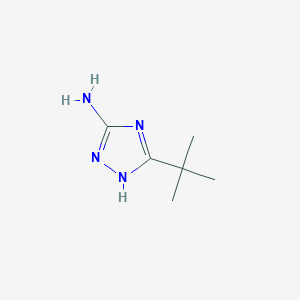

5-tert-butyl-4H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-tert-butyl-4H-1,2,4-triazol-3-amine is a chemical compound with the empirical formula C6H12N4 . It has a molecular weight of 140.19 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for 5-tert-butyl-4H-1,2,4-triazol-3-amine is1S/C6H12N4/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H3,7,8,9,10) . This indicates that the compound contains a tert-butyl group attached to a 1,2,4-triazole ring. Physical And Chemical Properties Analysis

5-tert-butyl-4H-1,2,4-triazol-3-amine is a white to yellow solid . It has a molecular weight of 140.19 and an empirical formula of C6H12N4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-tert-butyl-4H-1,2,4-triazol-3-amine can be used as a core structure for the synthesis of various compounds with important applications. It has been used in the synthesis of 4-hydroxy-1,4-dihydropyrazolo[5,1-c]-[1,2,4]triazines via borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine .

Biologically Active Agents in Pharmaceutics

Derivatives of 1,2,4-triazine, such as 5-tert-butyl-4H-1,2,4-triazol-3-amine, are used as biologically active agents in pharmaceutics . They have shown potential in drug chemistry.

Industry and Agriculture

1,2,4-triazine derivatives are used in industry and agriculture . Specific applications are not mentioned in the sources, but triazine derivatives are generally used in the production of dyes, resins, pharmaceuticals, and herbicides.

Isolation of Nuclear Fission Products

Extraction resins based on 2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine, a derivative of 1,2,4-triazine, have been proposed for the isolation of minor actinides and lanthanides from mixtures of typical nuclear fission products .

Potential Liquid Crystals

Certain 1,2,4-triazine derivatives are extensively studied as potential liquid crystals . These materials have applications in display technology.

Energetic Compounds

Fused nitroazolo[1,2,4]triazines, another derivative of 1,2,4-triazine, were tested as efficient energetic compounds . These compounds have potential uses in propellants and explosives.

Urease Inhibition

5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine has shown significant inhibition against the Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM . This makes it a potential candidate for the development of urease inhibitors, which have applications in the treatment of certain bacterial infections.

Antioxidant, Cytotoxicity, DNA Protection, and DNA Binding Properties

This compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . It was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL . DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration . Furthermore, DNA titration by UV-visible spectroscopy for the compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H3,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYHYRWRTPOGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-4H-1,2,4-triazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)